molecular formula C9H15NO3 B6613397 ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 377082-44-5

ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B6613397
CAS No.: 377082-44-5
M. Wt: 185.22 g/mol
InChI Key: JPWJEOUKKIECBE-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with a methoxy group at position 2 and an ethyl ester moiety at position 2. The methoxy group likely enhances solubility in polar solvents, while the ester functionality provides reactivity for further derivatization.

Properties

IUPAC Name

ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(11)7-5-4-6-10-8(7)12-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWJEOUKKIECBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Bronsted acidic ionic liquids as catalysts. For example, 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride can be used to facilitate the reaction . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction mixture at a specific temperature for a set period.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters for ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes References
This compound Not explicitly provided C₉H₁₅NO₃ (inferred) ~183–200 (estimated) 2-methoxy, 3-ester N/A Synthetic intermediate
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate N/A C₁₀H₁₇NO₃ 199.25 2-ethoxy, 3-ester N/A Lab reagent, organic synthesis
Ethyl 4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate 851726-49-3 C₁₀H₁₅NO₄ 213.23 4-methoxy, 1-methyl, 2-oxo, 3-ester N/A Pharmaceutical research
Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 4027-39-8 C₉H₁₃NO₃ 183.20 2-methyl, 6-oxo, 3-ester N/A Versatile scaffold for lab use
Ethyl 5-cyano-4-(furan-2-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate N/A C₁₅H₁₅N₂O₄ 287.29 5-cyano, 4-furyl, 2-methyl, 6-oxo N/A Corrosion inhibitor (HCl medium)

Notes:

  • Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate () differs by an ethoxy group instead of methoxy, increasing hydrophobicity.
  • Ethyl 4-methoxy-1-methyl-2-oxo...
  • The 5-cyano-furyl derivative () demonstrates substituent-driven applications in corrosion inhibition.

Functional and Application Differences

  • Medicinal Chemistry: Piperidine derivatives like ethyl 4-hydroxy-2,6-diphenyl...
  • Material Science: The 5-cyano-furyl derivative () shows 90% corrosion inhibition efficiency in 1M HCl, linked to electron-donating substituents enhancing adsorption on metal surfaces.
  • Lab Scaffolds : Ethyl 2-methyl-6-oxo... () is marketed as a versatile building block for heterocyclic chemistry due to its reactive ester and ketone groups.

Biological Activity

Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate (ETPC) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C9H15NO3
  • Molecular Weight: 185.22 g/mol
  • CAS Number: 377082-44-5

The structure of ETPC features a tetrahydropyridine ring with a methoxy group and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that ETPC exhibits significant anticancer activity. For instance, in vitro assays demonstrated that ETPC can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity of ETPC

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest at G1 phase

Antimicrobial Activity

ETPC has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Table 2: Antimicrobial Efficacy of ETPC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of ETPC is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: ETPC has been shown to inhibit certain enzymes involved in cancer cell metabolism, such as monoamine oxidase (MAO), which is linked to tumor growth.
  • Receptor Modulation: The compound may interact with various receptors that regulate cell survival and proliferation.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry highlighted the efficacy of ETPC in inducing apoptosis in MCF-7 cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, revealing a significant increase in apoptotic cells treated with ETPC compared to controls .

Study on Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, ETPC was tested against multi-drug resistant strains of bacteria. The results indicated that ETPC not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating biofilm-associated infections .

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